REACTION_CXSMILES
|
Cl.[CH:2]([NH:5][C:6]1[O:11][C:10](=[O:12])[C:9]2[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:8]=2[N:7]=1)([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH:2]([NH:5][C:6]1[O:11][C:10](=[O:12])[C:9]2[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:8]=2[N:7]=1)([CH3:4])[CH3:3] |f:0.1,2.3.4|
|
Name
|
2-isopropylamino-5-methyl-4H-3,1-benzoxazin-4-one HCl
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NC1=NC2=C(C(O1)=O)C(=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is completely dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC2=C(C(O1)=O)C(=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |